molecular formula C14H18O4 B14339019 Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- CAS No. 99414-53-6

Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo-

Cat. No.: B14339019
CAS No.: 99414-53-6
M. Wt: 250.29 g/mol
InChI Key: MWAWJGVBSZMBIT-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- is an organic compound with a complex structure It is characterized by the presence of a benzene ring, a butanoic acid chain, and various functional groups, including a methylethoxy and a gamma-oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the alpha-methyl position, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in dimethyl sulfoxide (DMSO) or KOtBu in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted benzenebutanoic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism by which Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of functional groups such as the gamma-oxo group allows it to participate in various biochemical reactions, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-hydroxy-
  • Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-amine-
  • Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-carboxy-

Uniqueness

Compared to similar compounds, Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- is unique due to the presence of the gamma-oxo group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

99414-53-6

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-methyl-4-oxo-4-(4-propan-2-yloxyphenyl)butanoic acid

InChI

InChI=1S/C14H18O4/c1-9(2)18-12-6-4-11(5-7-12)13(15)8-10(3)14(16)17/h4-7,9-10H,8H2,1-3H3,(H,16,17)

InChI Key

MWAWJGVBSZMBIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CC(C)C(=O)O

Origin of Product

United States

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